2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride
Description
Properties
IUPAC Name |
2-phenoxy-6-pyrrolidin-2-ylpyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O.2ClH/c1-2-5-11(6-3-1)18-14-10-15-9-13(17-14)12-7-4-8-16-12;;/h1-3,5-6,9-10,12,16H,4,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLFGUYTSFVFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=CC(=N2)OC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the Pyrazine Core
The pyrazine ring is generally synthesized via oxidative cyclization of suitable precursors such as 1,2-diamines or 1,2-dicarbonyl compounds:
a. Condensation of 2,3-diaminopyridine derivatives with diketones or aldehydes under acidic or basic conditions.
b. Oxidative aromatization using oxidants like DDQ or potassium permanganate to yield the pyrazine ring.
- Similar methods have been employed in the synthesis of related pyrazine derivatives, where 2,5-dimethyl-3,6-di(2-pyridyl)pyrazine was prepared via condensation and oxidation steps.
Step 2: Introduction of the Phenoxy Group
The phenoxy substituent can be introduced via nucleophilic aromatic substitution or cross-coupling reactions :
a. Nucleophilic aromatic substitution of a suitable halogenated pyrazine intermediate with phenol under basic conditions.
b. Palladium-catalyzed Suzuki coupling of a boronic acid derivative with a halogenated pyrazine precursor.
- In the synthesis of pyrazine derivatives, Suzuki coupling has been successfully used to attach phenyl or phenoxy groups, utilizing phenylboronic acids and halogenated intermediates.
Step 3: Incorporation of the Pyrrolidin-2-yl Group
The pyrrolidin-2-yl moiety can be appended through nucleophilic substitution or reductive amination :
a. Nucleophilic substitution of a halogenated pyrazine with pyrrolidine or pyrrolidine derivatives.
b. Reductive amination of aldehyde or ketone intermediates with pyrrolidine.
- The use of pyrrolidine in the synthesis of heterocyclic compounds is well-documented, often involving nucleophilic attack on activated aromatic halides or via reductive amination of carbonyl precursors.
Step 4: Final Formation of the Dihydrochloride Salt
The free base is typically converted into its dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent:
a. Dissolution of the free base in an organic solvent followed by bubbling HCl gas or addition of HCl solution.
b. Crystallization of the dihydrochloride salt from suitable solvents such as ethanol or water.
- The preparation of dihydrochloride salts from heterocyclic amines is a standard procedure in pharmaceutical synthesis, ensuring compound stability and solubility.
Data Table: Summary of Synthesis Strategies
Research Findings and Notes
- Efficiency and Yield: Typical yields for each step vary between 30-70%, with purification often achieved via chromatography or recrystallization.
- Reaction Optimization: Catalysts such as palladium complexes significantly enhance coupling efficiency, while reaction conditions like temperature and solvent choice are critical.
- Structural Confirmation: Characterization techniques such as NMR, MS, and IR are employed to confirm the structure at each stage.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyrazine ring or the pyrrolidine moiety.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Pharmaceutical Development
Overview
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly significant in the development of drugs targeting neurological disorders and mental health conditions.
Case Study
Research has shown that derivatives of pyrazine compounds exhibit promising pharmacological properties. For instance, studies have indicated that certain pyrazine derivatives demonstrate neuroprotective effects, making them potential candidates for treating conditions such as Alzheimer's disease and Parkinson's disease .
| Pharmaceutical Application | Target Condition | Key Findings |
|---|---|---|
| Neurological drugs | Alzheimer's | Neuroprotective effects observed |
| Antidepressants | Depression | Enhanced efficacy compared to traditional treatments |
Neuroscience Research
Overview
The compound is utilized in studies investigating neurotransmitter systems, which are essential for understanding brain functions and developing treatments for mental health disorders.
Research Insights
Studies have demonstrated that compounds similar to 2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride affect neurotransmitter release and receptor activity. These findings are vital for developing therapies for anxiety and depression .
Agrochemical Formulations
Overview
In agrochemistry, this compound is used to enhance the efficacy of pesticides and herbicides, contributing to improved crop yields.
Application Details
Research indicates that incorporating this compound into agrochemical formulations can increase the effectiveness of active ingredients against pests and diseases, thereby reducing the need for higher quantities of chemicals .
| Agrochemical Application | Type of Product | Benefit |
|---|---|---|
| Herbicides | Broad-spectrum control | Enhanced potency with lower dosages |
| Pesticides | Targeted pest control | Improved efficacy against resistant strains |
Material Science
Overview
The compound is explored in creating novel materials with specific properties such as improved thermal stability and electrical conductivity.
Research Findings
Studies have shown that materials synthesized using this compound exhibit superior performance in electronic applications, including sensors and conductive coatings .
| Material Science Application | Material Type | Property Improved |
|---|---|---|
| Conductive polymers | Electronics | Enhanced conductivity |
| Coatings | Thermal insulation | Increased stability |
Analytical Chemistry
Overview
In analytical chemistry, this compound is used as a standard in various analytical techniques.
Usage Examples
The compound aids in the accurate quantification of related substances in complex mixtures, which is crucial for quality control in pharmaceutical manufacturing and environmental monitoring .
Mechanism of Action
The mechanism of action of 2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit certain enzymes and pathways critical for cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but initial studies suggest that it may interfere with DNA replication and repair mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Pyrazine Derivatives with Dihydrochloride Salts
Key Structural and Functional Comparisons:
Analysis:
- Solubility and Salt Effects: Dihydrochloride salts universally improve water solubility, critical for bioavailability in drug candidates. However, steric effects from substituents (e.g., fused imidazole in ) may reduce membrane permeability compared to the target compound’s simpler pyrrolidine group.
- Electronic Effects: The phenoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., chlorine in 2-chloro-6-(2-pyridinyl)pyrazine ), which alter redox potentials and reactivity in electrochemical applications .
- Pharmacological Potential: Piperazine-containing analogs (e.g., ) are common in CNS drugs due to their ability to cross the blood-brain barrier, while fused-ring systems (e.g., ) may target enzymes with deep binding pockets.
Pyrazines with Heterocyclic Substituents
Comparative Data:
Analysis:
- Substituent Reactivity: Chlorine in 2-chloro-6-(2-pyridinyl)pyrazine facilitates nucleophilic substitution reactions, whereas the phenoxy group in the target compound may participate in π-π stacking interactions, relevant in drug-receptor binding.
Biological Activity
2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride is a chemical compound recognized for its potential biological activities, particularly in pharmacology. The compound features a pyrazine ring substituted with a phenoxy group and a pyrrolidine moiety, which contributes to its unique biological properties. This article aims to summarize the biological activity of this compound, highlighting research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄Cl₂N₂O, with a molecular weight of approximately 252.15 g/mol. The structure can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄Cl₂N₂O |
| Molecular Weight | 252.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1361113-41-8 |
The biological activity of this compound is attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical biological pathways. The compound is thought to modulate signaling pathways that are significant in cellular processes such as proliferation, apoptosis, and inflammation.
Pharmacological Effects
Research indicates that compounds similar to 2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine exhibit a range of pharmacological activities:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly against specific cancer cell lines.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, further investigation into its effects on neuronal health is warranted.
Study on Anticancer Activity
A study evaluated the effects of similar pyrazine derivatives on various cancer cell lines. Among them, derivatives exhibited IC50 values in the low micromolar range against A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cell lines. The most promising compounds demonstrated significant inhibition of cell proliferation and induction of apoptosis.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 0.98 ± 0.08 | Induces apoptosis via caspase activation |
| Compound B | MCF7 | 1.05 ± 0.17 | Inhibits cell cycle progression |
| Compound C | HeLa | 1.28 ± 0.25 | Modulates PI3K/Akt pathway |
Interaction Studies
The interaction profile of this compound with biological receptors has been explored using biochemical assays. These studies indicate a potential role in modulating receptor activity, which could lead to therapeutic applications in various diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Table 3: Comparison with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(2-Piperidinyl)-acetamide | Piperidine derivative | Neuroprotective |
| Pyrazole Derivatives | Pyrazole core | Anti-inflammatory, anticancer |
| Pyrrolidine-based Compounds | Pyrrolidine moiety | Antimicrobial |
Q & A
Basic: What are standard synthetic routes for 2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride?
Methodological Answer:
The synthesis typically involves coupling pyrazine derivatives with pyrrolidine and phenoxy groups. A common approach is:
Pyrazine Core Functionalization : Chlorination of pyrazinoic acid using thionyl chloride (SOCl₂) in dichloromethane at 0°C, followed by room-temperature stirring for 16 hours .
Nucleophilic Substitution : React the chlorinated pyrazine intermediate with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 150°C for 20 hours) to introduce the pyrrolidinyl moiety .
Phenoxy Group Introduction : Use a Williamson ether synthesis with a phenol derivative and a halogenated pyrazine precursor.
Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to obtain the dihydrochloride salt.
Advanced: How can reaction conditions be optimized to minimize by-products during pyrazine chlorination?
Methodological Answer:
By-product formation in chlorination (e.g., over-chlorination or decomposition) can be mitigated by:
- Temperature Control : Maintain 0–5°C during SOCl₂ addition to reduce side reactions .
- Solvent Selection : Use anhydrous dichloromethane to avoid hydrolysis of the chlorinated intermediate.
- Reaction Monitoring : Track progress via TLC or HPLC-MS. If by-products persist, employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) for purification .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) for quantification .
Advanced: How can stereochemical integrity of the pyrrolidin-2-yl group be ensured during synthesis?
Methodological Answer:
- Chiral Resolution : Employ chiral auxiliaries or catalysts during pyrrolidine coupling. For example, use (R)- or (S)-pyrrolidine enantiomers in asymmetric synthesis .
- Analytical Validation :
Basic: What protocols are used to assess the compound’s solubility for in vitro studies?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO, water, ethanol, and PBS (pH 7.4) via gravimetric analysis.
- UV-Vis Spectroscopy : Quantify saturation concentration by measuring absorbance at λmax (e.g., 270 nm for pyrazine derivatives) .
Advanced: How can contradictory data between NMR and elemental analysis be resolved?
Methodological Answer:
- Replicate Experiments : Repeat synthesis and characterization to rule out human error.
- Complementary Techniques :
- X-Ray Crystallography : Resolve structural ambiguities (e.g., protonation states or salt form) .
- Combustion Analysis : Verify C/H/N ratios to confirm stoichiometry.
- Theoretical Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts .
Basic: What stability studies are recommended for long-term storage?
Methodological Answer:
- Accelerated Stability Testing :
- Thermal Stability : Store at 40°C, 60°C, and 80°C for 1–4 weeks; monitor decomposition via HPLC.
- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and assess degradation .
- Optimal Conditions : Store in airtight, light-resistant containers at –20°C with desiccants.
Advanced: How can biological activity be mechanistically evaluated beyond initial screening?
Methodological Answer:
- Target Engagement Studies :
- Metabolite Identification : Incubate with liver microsomes and profile metabolites via LC-MS/MS .
Basic: What impurities are commonly observed, and how are they controlled?
Methodological Answer:
- Common Impurities :
- Unreacted Intermediates : Residual chloropyrazine or pyrrolidine.
- Degradation Products : Hydrolyzed phenoxy groups.
- Control Strategies :
Advanced: How can computational modeling guide the design of derivatives with enhanced activity?
Methodological Answer:
- Molecular Docking : Screen derivatives against target protein structures (PDB) to predict binding modes.
- QSAR Studies : Corrogate substituent effects (e.g., phenoxy vs. methoxy) with biological activity data .
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, BBB permeability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
